molecular formula C7H11ClN2O B3049980 (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride CAS No. 228710-95-0

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Cat. No.: B3049980
CAS No.: 228710-95-0
M. Wt: 174.63
InChI Key: PMVFSIPPTOOMTI-FJXQXJEOSA-N
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Description

®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Chiral Resolution:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is optimized for large-scale synthesis. This involves:

    Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve high yields and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing crystallization and recrystallization techniques to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to various derivatives, such as amines or amides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Pyridine ketones, pyridine aldehydes.

    Reduction Products: Secondary amines, tertiary amines.

    Substitution Products: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

    Pyridine: A basic aromatic heterocycle with similar structural features.

    Piperidine: A six-membered heterocycle with a nitrogen atom, used in various pharmaceutical applications.

    Pyrimidine: Another aromatic heterocycle with two nitrogen atoms, important in nucleic acid chemistry.

Uniqueness: ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFSIPPTOOMTI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743143
Record name (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228710-95-0, 1038594-01-2
Record name 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228710-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
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